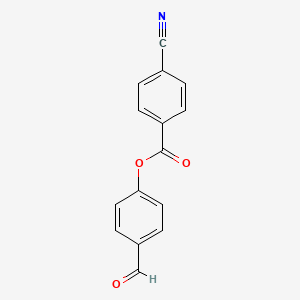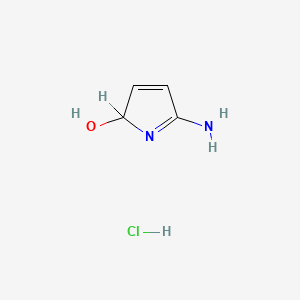
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method includes the cyclization of suitable intermediates in the presence of catalysts and solvents that facilitate the formation of the desired ring structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and advanced purification methods are often employed to achieve the desired quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The hydroxyl and imino groups can participate in substitution reactions with various reagents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and efficiency .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .
Scientific Research Applications
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride involves its interaction with specific molecular targets. The compound’s hydroxyl and imino groups play crucial roles in binding to these targets, leading to various biochemical effects. The exact pathways and molecular targets are subjects of ongoing research, with studies focusing on its potential as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-iminoazacyclopent-3-ene: The base form without the hydrochloride group.
Hydrazones: Compounds with similar imino group structures.
Quinazolines: Another class of compounds with related biological activities.
Uniqueness
2-Hydroxy-5-iminoazacyclopent-3-ene hydrochloride is unique due to its specific ring structure and the presence of both hydroxyl and imino groups. This combination imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds .
Properties
CAS No. |
71765-75-8 |
|---|---|
Molecular Formula |
C4H7ClN2O |
Molecular Weight |
134.56 g/mol |
IUPAC Name |
5-amino-2H-pyrrol-2-ol;hydrochloride |
InChI |
InChI=1S/C4H6N2O.ClH/c5-3-1-2-4(7)6-3;/h1-2,4,7H,(H2,5,6);1H |
InChI Key |
PCIDLTBGKHUGJE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC1O)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Bis(2-ethylhexyl) [2-(diethylamino)-2-oxoethyl]phosphonate](/img/structure/B14474146.png)
![2-Methyl-11-oxo-11H-pyrido[2,1-B]quinazoline-8-carbonitrile](/img/structure/B14474150.png)
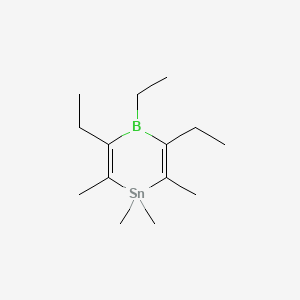
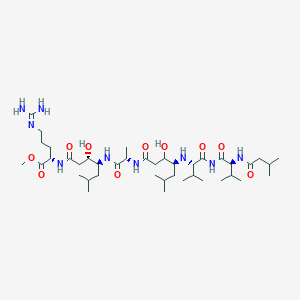
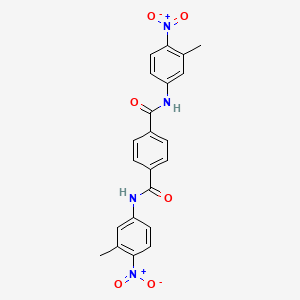
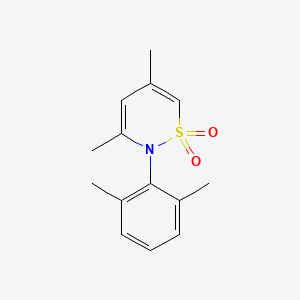
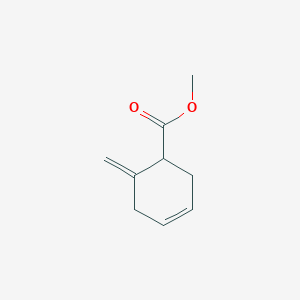

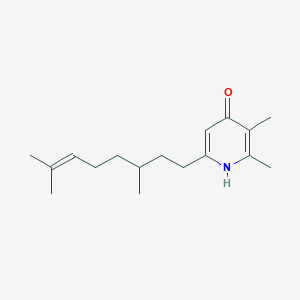
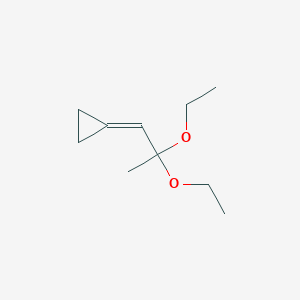
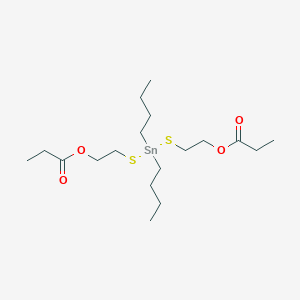
![(2E)-1,2-Diphenyl-2-[(1-phenylethyl)imino]ethan-1-one](/img/structure/B14474211.png)
